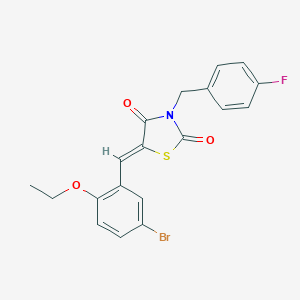![molecular formula C21H19F3N4O B302235 2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-3-carbaldehyde N-phenylsemicarbazone](/img/structure/B302235.png)
2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-3-carbaldehyde N-phenylsemicarbazone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-3-carbaldehyde N-phenylsemicarbazone, also known as DTPS, is a chemical compound that has gained significant attention in the field of scientific research. It is a semicarbazone derivative that has been synthesized through various methods and has been found to have potential applications in different areas of research.
作用机制
The mechanism of action of 2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-3-carbaldehyde N-phenylsemicarbazone is not fully understood. However, it has been proposed that the compound interacts with cellular proteins and enzymes, leading to the inhibition of cancer cell growth and viral replication.
Biochemical and Physiological Effects:
2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-3-carbaldehyde N-phenylsemicarbazone has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, leading to their death. 2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-3-carbaldehyde N-phenylsemicarbazone has also been found to inhibit the formation of new blood vessels, which is essential for the growth and spread of cancer cells. In addition, 2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-3-carbaldehyde N-phenylsemicarbazone has been found to modulate the immune response, leading to the suppression of viral replication.
实验室实验的优点和局限性
One of the advantages of using 2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-3-carbaldehyde N-phenylsemicarbazone in lab experiments is its potential as a therapeutic agent for cancer and viral infections. However, one of the limitations of using 2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-3-carbaldehyde N-phenylsemicarbazone is its low solubility in water, which can affect its bioavailability and efficacy.
未来方向
There are several future directions for research on 2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-3-carbaldehyde N-phenylsemicarbazone. One of the areas of research is the optimization of the synthesis method to improve the yield and purity of the compound. Another area of research is the exploration of the compound's potential as a therapeutic agent for other diseases such as autoimmune disorders and neurodegenerative diseases. Additionally, the development of 2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-3-carbaldehyde N-phenylsemicarbazone analogs with improved solubility and efficacy is an area of future research.
In conclusion, 2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-3-carbaldehyde N-phenylsemicarbazone is a semicarbazone derivative that has potential applications in various areas of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed. The compound has shown promise as a therapeutic agent for cancer and viral infections, and further research is needed to explore its full potential.
合成方法
The synthesis of 2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-3-carbaldehyde N-phenylsemicarbazone involves the condensation of 2,5-dimethyl-1H-pyrrole-3-carbaldehyde with N-phenylsemicarbazide in the presence of trifluoroacetic acid. This reaction leads to the formation of a semicarbazone derivative, which is then purified through recrystallization. The purity of the compound is confirmed through various analytical techniques such as thin-layer chromatography and nuclear magnetic resonance spectroscopy.
科学研究应用
2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-3-carbaldehyde N-phenylsemicarbazone has been found to have potential applications in various areas of scientific research. It has been studied for its anticancer properties and has been found to inhibit the growth of cancer cells in vitro. 2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-3-carbaldehyde N-phenylsemicarbazone has also been studied for its antiviral properties and has been found to inhibit the replication of the hepatitis C virus.
属性
产品名称 |
2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-3-carbaldehyde N-phenylsemicarbazone |
|---|---|
分子式 |
C21H19F3N4O |
分子量 |
400.4 g/mol |
IUPAC 名称 |
1-[(Z)-[2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]pyrrol-3-yl]methylideneamino]-3-phenylurea |
InChI |
InChI=1S/C21H19F3N4O/c1-14-11-16(13-25-27-20(29)26-18-8-4-3-5-9-18)15(2)28(14)19-10-6-7-17(12-19)21(22,23)24/h3-13H,1-2H3,(H2,26,27,29)/b25-13- |
InChI 键 |
KJGVXWAERSQFJO-MXAYSNPKSA-N |
手性 SMILES |
CC1=CC(=C(N1C2=CC=CC(=C2)C(F)(F)F)C)/C=N\NC(=O)NC3=CC=CC=C3 |
SMILES |
CC1=CC(=C(N1C2=CC=CC(=C2)C(F)(F)F)C)C=NNC(=O)NC3=CC=CC=C3 |
规范 SMILES |
CC1=CC(=C(N1C2=CC=CC(=C2)C(F)(F)F)C)C=NNC(=O)NC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-{[1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302153.png)
![methyl 3-(3-{(Z)-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate](/img/structure/B302154.png)
![5-{[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302155.png)
![(5Z)-5-{[2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]methylidene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302156.png)
![(5Z)-3-(4-fluorobenzyl)-5-{4-[(3-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B302157.png)
![(5Z)-3-(4-fluorobenzyl)-5-{2-[(3-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B302159.png)
![5-{[5-(2,4-Dichlorophenyl)-2-furyl]methylene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302162.png)
![5-{[5-(2,5-Dichlorophenyl)-2-furyl]methylene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302164.png)
![(4-bromo-2-{(Z)-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B302166.png)

![5-[4-(Allyloxy)benzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302170.png)

![(5Z)-3-(4-fluorobenzyl)-5-{4-[(3-fluorobenzyl)oxy]-3-methoxybenzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B302173.png)
![5-[3-Bromo-5-ethoxy-4-(2-propynyloxy)benzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302174.png)